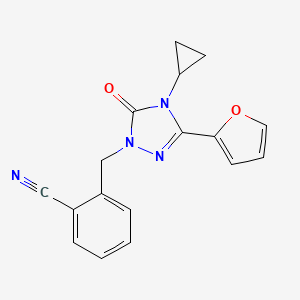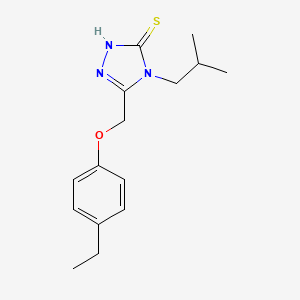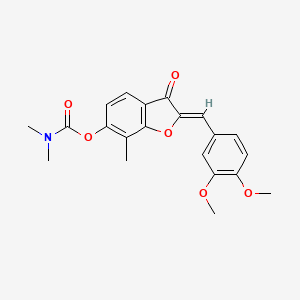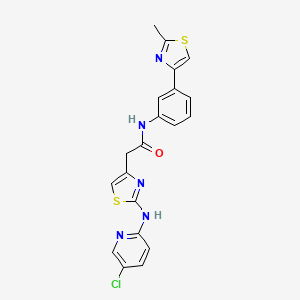
2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide is a chemical compound that has been gaining attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant application of related compounds to 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide lies in their antimicrobial properties. Research has shown that derivatives of pyrimidinones and oxazinones exhibit good antibacterial and antifungal activities. These activities are comparable to known antibiotics like streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Properties
Derivatives of pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds such as 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione have shown significant effects in this regard, suggesting a potential for development into therapeutic agents for pain and inflammation management (Nofal et al., 2011).
Photoinitiator for Polymer Networks
Another fascinating application is in the field of polymer chemistry, where derivatives similar to 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide have been used as photoinitiators. These compounds can initiate polymerization even in air atmosphere, leading to the formation of robust polymer networks with improved thermal stability. This application is vital for developing advanced materials with specific properties (Batibay et al., 2020).
Anticonvulsant Activity
Research into the anticonvulsant properties of similar compounds has demonstrated their effectiveness in models of seizures. The mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABAergic activity, making these compounds potential candidates for epilepsy treatment (Pękala et al., 2011).
Antimelanoma Activity
Analogs of N-acetyl-4-S-cysteaminylphenol, related to the core structure of 2-(4-acetylphenoxy)-N-((6-cyclopropylpyrimidin-4-yl)methyl)acetamide, have shown significant anti-melanoma activity. These compounds exhibit cytotoxic effects against melanoma cell lines, suggesting their potential as therapeutic agents for melanoma treatment (Lant et al., 2001).
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZHYIQBDFLDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)


![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)



![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
